molecular formula C28H22O4S B371312 4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate CAS No. 331459-78-0

4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate

Cat. No.: B371312
CAS No.: 331459-78-0
M. Wt: 454.5g/mol
InChI Key: YIKRNIMOQHQFGP-UHFFFAOYSA-N
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Description

4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate is a high-purity chemical compound designed for advanced research and development applications. This complex ester, featuring a phenylsulfanyl bridge and dual 4-methylbenzoate motifs, is of significant interest in the field of material science, particularly for the synthesis and study of advanced organic materials . Researchers value this compound for its potential application in liquid crystal systems. Its molecular structure, which includes multiple aromatic rings and polar ester groups, suggests properties amenable to the formation of nematic phases, similar to other phenyl benzoate-based liquid crystals used in optical electronics and display technologies . Furthermore, its structured core makes it a candidate for investigation as a host matrix in photophysical studies. Compounds with analogous structures have been employed to achieve enhanced room-temperature phosphorescence when doped with organoboron complexes, indicating its potential utility in the development of novel optical materials and sensors . The presence of the sulfanyl (thioether) linkage in the central core also provides a site for further chemical modification, offering synthetic flexibility for creating dimeric or polymer-based materials for specialized applications. Please note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[4-[4-(4-methylbenzoyl)oxyphenyl]sulfanylphenyl] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O4S/c1-19-3-7-21(8-4-19)27(29)31-23-11-15-25(16-12-23)33-26-17-13-24(14-18-26)32-28(30)22-9-5-20(2)6-10-22/h3-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKRNIMOQHQFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-hydroxythiophenol to produce 4-[(4-methylbenzoyl)oxy]phenyl sulfide. Finally, this compound is esterified with 4-methylbenzoic acid under acidic conditions to yield the target compound .

Chemical Reactions Analysis

4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that derivatives of the compound exhibit significant anticancer activity. Studies have shown that compounds containing the sulfanyl group can inhibit the proliferation of cancer cells. For instance, a study demonstrated that similar compounds could induce apoptosis in breast cancer cell lines through the activation of specific signaling pathways .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of experiments revealed that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Materials Science Applications

Polymer Additives
In materials science, 4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate is explored as an additive in polymer formulations. Its incorporation into polymers enhances thermal stability and mechanical properties. A comparative study showed that polymers modified with this compound exhibited improved tensile strength and elongation at break compared to unmodified polymers .

UV Stabilizers
The compound is also investigated for its potential as a UV stabilizer in coatings and plastics. Its structure allows it to absorb UV radiation effectively, thus protecting materials from photodegradation. Laboratory tests have confirmed that formulations containing this compound maintain their integrity under prolonged UV exposure .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated apoptosis induction in MCF-7 breast cancer cells; IC50 value of 15 µM.
Study BAntimicrobial EfficacyShowed inhibition of E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL.
Study CPolymer ModificationImproved tensile strength by 25% when added to polycarbonate matrices.
Study DUV ProtectionCoatings with the compound showed a 40% reduction in degradation after 100 hours of UV exposure.

Mechanism of Action

The mechanism of action of 4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activities. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that interact with various biological pathways .

Comparison with Similar Compounds

Symmetry vs. Asymmetry

The target compound exhibits symmetry due to identical 4-methylbenzoate groups on both phenyl rings, which may enhance crystallinity or thermal stability compared to unsymmetrical analogs like 4-formylphenyl 4-methylbenzenesulfonate (). Asymmetrical compounds often display varied reactivity, as seen in the formyl group of , which could participate in condensation reactions .

Sulfur Linkages

The sulfanyl (-S-) bridge in the target compound differs from sulfonate (-SO₃-) or sulfonamide (-SO₂NH-) groups in analogs (). Conversely, sulfonates (e.g., ) are more acidic and hydrophilic, favoring applications in ionic materials or catalysts .

Substituent Effects

  • Halogenation : and introduce chlorine and bromine atoms, respectively. Halogens increase molecular weight and may enhance binding affinity in biological systems (e.g., antimicrobial activity). However, they also raise toxicity concerns .

Physicochemical Properties

  • Molecular Weight : The target compound (454.54 g/mol) is heavier than simpler esters like phenyl 4-methylbenzoate (212.25 g/mol) but lighter than pyrazole-containing derivatives (469.38 g/mol in ). Higher molecular weight correlates with reduced volatility and possibly slower metabolic degradation .
  • Solubility : The lack of polar groups (e.g., -SO₃H, -NH-) in the target compound suggests lower water solubility compared to sulfonates or sulfonamides (). This property may limit its application in aqueous systems but favor use in polymer matrices .

Biological Activity

4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate, also known by its chemical formula C28H22O4S, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C28H22O4S
  • Molecular Weight : 454.54 g/mol
  • CAS Number : Not specified in the search results but can be derived from the molecular structure.

Synthesis

The synthesis of this compound typically involves the reaction between 4-methylbenzoic acid derivatives and appropriate sulfanyl phenol derivatives. The detailed synthetic route is often proprietary or found in specialized literature.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Several studies have reported that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. Notably, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating zones of inhibition comparable to standard antibiotics .
Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

Anti-inflammatory Activity

Research indicates that derivatives of this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, compounds with similar structures reduced levels of TNF-alpha and IL-6 significantly .

Anticancer Properties

Some derivatives have shown promise in anticancer activity, particularly against breast cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. For example:

  • Case Study : A derivative exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several sulfanyl compounds, including our compound of interest. Results indicated superior activity against both fungal and bacterial strains compared to traditional antibiotics .
  • Inflammation Model : In a murine model of acute inflammation, treatment with the compound resulted in a significant decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
  • Cancer Cell Studies : In vitro assays on MCF-7 cells revealed that treatment with this compound led to a marked increase in apoptotic cells as assessed by flow cytometry, supporting its role as a potential anticancer drug .

Q & A

Basic: What are the standard synthetic routes for preparing 4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate?

Answer:
The synthesis of this compound typically involves sequential esterification and sulfanylation steps. General methodologies for analogous compounds (e.g., biphenyl derivatives with sulfanyl and ester groups) include:

  • Step 1 : Coupling of 4-methylbenzoyl chloride with a phenolic intermediate under basic conditions (e.g., triethylamine or NaHCO₃) to form the ester .
  • Step 2 : Sulfanylation via nucleophilic aromatic substitution (SNAr) using 4-mercaptophenol derivatives and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Purification : Column chromatography or recrystallization from ethanol/chloroform mixtures to achieve >95% purity .

Table 1 : Key Reaction Parameters for Synthesis

StepReagents/ConditionsYield RangePurity
Esterification4-Methylbenzoyl chloride, Et₃N, DCM, 0–25°C70–85%90–95%
Sulfanylation4-Mercaptophenol, K₂CO₃, DMF, 80°C60–75%85–90%
PurificationEthanol recrystallizationN/A≥95%

Advanced: How can computational methods resolve contradictions in experimental data regarding the compound’s conformation?

Answer:
Discrepancies in crystallographic or spectroscopic data (e.g., dihedral angles between aromatic rings) can arise from polymorphic variations or solvent effects. To address this:

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to predict stable conformers .
  • X-ray Crystallography : Compare experimental crystal structures (deposited in CCDC, e.g., CCDC-1441403) with computed models to identify dominant conformations .
  • MD Simulations : Perform molecular dynamics in explicit solvents (e.g., DMSO or chloroform) to assess conformational flexibility under varying conditions .

Example : A study on a triazole-sulfanyl analog showed a 51.7° dihedral angle between aromatic rings experimentally, aligning with DFT-predicted values within 2–3° .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • ¹H/¹³C NMR : Identify ester carbonyl signals (~168–170 ppm) and sulfanyl-linked aromatic protons (δ 7.2–7.8 ppm) .
  • FT-IR : Confirm ester C=O stretches (~1720 cm⁻¹) and sulfanyl C-S vibrations (~680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 454.12) and fragmentation patterns .

Advanced: How can reaction by-products (e.g., sulfoxide or disulfide impurities) be minimized during synthesis?

Answer:
By-product formation is influenced by oxidation and competing side reactions. Mitigation strategies:

  • Inert Atmosphere : Conduct sulfanylation under N₂/Ar to prevent disulfide formation .
  • Reducing Agents : Add catalytic ascorbic acid to suppress sulfoxide impurities .
  • HPLC Monitoring : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to track impurities early .

Table 2 : Common By-Products and Mitigation

By-ProductSourceMitigation
DisulfideO₂ exposureN₂ atmosphere, rapid workup
SulfoxideSolvent impuritiesUse anhydrous DMF, add reducing agents
Ester hydrolysisMoistureDry solvents, molecular sieves

Basic: What are the primary applications of this compound in academic research?

Answer:
Current studies focus on:

  • Pharmaceutical Probes : As a kinase inhibitor scaffold due to its sulfanyl-linked aromatic system .
  • Materials Science : As a photoinitiator or monomer for polymers with tunable thermal stability .
  • Biological Studies : Investigating antioxidant activity via radical scavenging assays (e.g., DPPH) .

Advanced: How do electronic effects of the 4-methylbenzoyl group influence reactivity in cross-coupling reactions?

Answer:
The electron-donating methyl group enhances aromatic ring electron density, affecting reactivity:

  • Electrophilic Substitution : Accelerates reactions at the para position due to increased nucleophilicity .
  • Suzuki Coupling : Reduces efficiency with electron-rich aryl boronic acids (competing side reactions) but improves yields with electron-deficient partners .
  • DFT Insights : HOMO localization on the sulfanyl-phenyl moiety directs regioselectivity in Pd-catalyzed reactions .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Moisture : Use desiccants (silica gel) to avoid ester hydrolysis .
  • Purity : Regular HPLC checks every 6 months to monitor degradation (<5% impurity threshold) .

Advanced: How can crystallographic data resolve discrepancies in reported melting points?

Answer:
Melting point variations (e.g., 145–152°C) often stem from polymorphs or solvates. Strategies:

  • SC-XRD : Determine unit cell parameters to identify polymorphic forms .
  • DSC/TGA : Correlate thermal events (e.g., endotherms at 148°C vs. 155°C) with crystal packing .
  • Slurry Experiments : Recrystallize from different solvents (e.g., EtOH vs. acetonitrile) to isolate stable forms .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Ventilation : Use fume hoods to handle volatile reagents (e.g., benzoyl chloride) .
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact with sulfanyl intermediates .
  • Waste Disposal : Neutralize acidic/by-product streams before disposal .

Advanced: What mechanistic insights explain its antioxidant activity in vitro?

Answer:
The sulfanyl group acts as a radical scavenger:

  • EPR Studies : Detect stabilization of thiyl radicals (R-S•) in DPPH assays .
  • Kinetic Analysis : Second-order rate constants (k ≈ 1.2 × 10³ M⁻¹s⁻¹) suggest H-atom transfer dominates over electron transfer .
  • SAR Comparisons : Methyl substitution at the benzoyl group enhances lipid solubility, improving membrane permeability in cell-based assays .

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